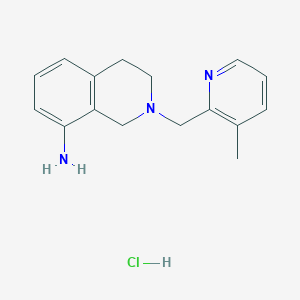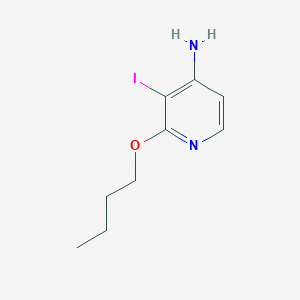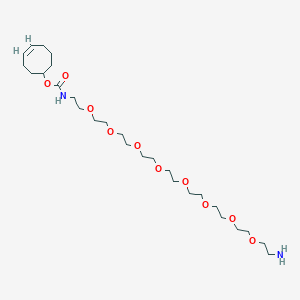![molecular formula C16H30O3Si B11834826 (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol CAS No. 919770-52-8](/img/structure/B11834826.png)
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol is an organic compound that features a tetrahydropyran ring, a triethylsilyl group, and a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Triethylsilyl Group: The triethylsilyl group is introduced via silylation, often using triethylsilyl chloride and a base such as imidazole.
Attachment of the Pentynol Chain: The pentynol chain is attached through a series of reactions, including alkylation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents such as tetrabutylammonium fluoride for desilylation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Scientific Research Applications
(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity is determined by the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triisopropylsilyl)pent-4-yn-2-ol: Similar structure but with a triisopropylsilyl group.
Uniqueness
The uniqueness of (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
919770-52-8 |
|---|---|
Molecular Formula |
C16H30O3Si |
Molecular Weight |
298.49 g/mol |
IUPAC Name |
(2S)-1-(oxan-2-yloxy)-5-triethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C16H30O3Si/c1-4-20(5-2,6-3)13-9-10-15(17)14-19-16-11-7-8-12-18-16/h15-17H,4-8,10-12,14H2,1-3H3/t15-,16?/m0/s1 |
InChI Key |
SOVBWOXJYXTKPV-VYRBHSGPSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)C#CC[C@@H](COC1CCCCO1)O |
Canonical SMILES |
CC[Si](CC)(CC)C#CCC(COC1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)


![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)

